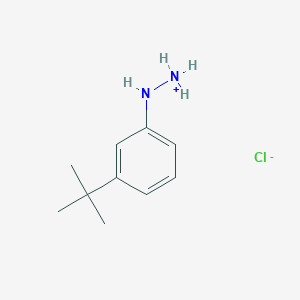

(3-Tert-butylanilino)azanium;chloride

Description

(3-Tert-butylanilino)azanium;chloride is an ammonium salt characterized by a tert-butyl-substituted aniline moiety bonded to an azanium (NH₃⁺) group, with chloride as the counterion. The tert-butyl group (-C(CH₃)₃) at the 3-position of the aniline ring imparts significant steric bulk and hydrophobicity, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

(3-tert-butylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLKKAKHNGXDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-27-9 | |

| Record name | Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Structural Features

Core Functional Groups

- (3-Tert-butylanilino)azanium;chloride: Features a tert-butyl group on the aniline ring, creating steric hindrance and electron-donating effects via alkyl substitution.

- (3-Phenylbutan-2-ylamino)azanium;chloride (CAS 63732-22-9): Contains a phenyl-substituted butan-2-ylamino chain, introducing planar aromaticity and moderate steric effects .

- Benzyl(triethyl)azanium;chloride hydrate (CAS 207124-62-7) : Combines benzyl and triethylammonium groups, favoring phase-transfer catalytic activity due to amphiphilicity .

Molecular Weight and Complexity

*Estimated based on analog C₁₀H₁₇ClN₂ .

Physicochemical Properties

Solubility and LogP

- Hydrophobicity: The tert-butyl group in this compound increases LogP (estimated ~2.5–3.0), reducing aqueous solubility compared to less bulky analogs like benzyl(triethyl)azanium;chloride (LogP ~1.8) .

- Hydrogen Bonding : Compounds with oxo groups (e.g., CAS 63765-86-6) exhibit higher hydrogen-bond acceptor counts (3 vs. 2 in tert-butyl analog), enhancing solubility in polar solvents .

Thermal Stability

- Steric bulk from tert-butyl or diphenyl groups (CAS 63765-86-6) improves thermal stability by hindering decomposition pathways .

Pharmaceutical Potential

- Bioactivity: Compounds like trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride () show bioactivity in formulations, suggesting that tert-butyl analogs might serve as intermediates in drug synthesis.

- Membrane Permeability : The tert-butyl group’s hydrophobicity could enhance blood-brain barrier penetration, a trait observed in structurally related neuroactive compounds .

Challenges and Limitations

- Synthesis Complexity : Introducing tert-butyl groups requires stringent conditions (e.g., Friedel-Crafts alkylation), increasing synthetic difficulty compared to simpler analogs .

- Solubility Issues : High LogP values may necessitate formulation aids (e.g., cyclodextrins) for biomedical use, as seen with similar azanium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.